17beta-Hydroxyestr-4-en-3-one 17-valerate

Description

Contextualization within 19-Norsteroid Chemistry

17beta-Hydroxyestr-4-en-3-one 17-valerate is classified as a 19-norsteroid. This classification stems from its parent molecule, nandrolone (B1676933), which is also known as 19-nortestosterone. nih.govnih.gov The "19-nor" designation signifies that the steroid structure lacks a methyl group at the 19th position (C-19), which is present in testosterone (B1683101) and other androgens. researchgate.netnih.gov This seemingly minor structural alteration—the removal of a single carbon atom—fundamentally changes the molecule's binding affinity for various receptors and its metabolic fate.

The primary consequence of this modification is a significant alteration of the steroid's anabolic-to-androgenic ratio. Compared to its parent compound testosterone, nandrolone exhibits potent anabolic (tissue-building) properties but weaker androgenic (masculinizing) effects. nih.gov This dissociation of effects has been a central goal in the development of synthetic anabolic agents, aiming to maximize the desired anabolic outcomes while minimizing androgenic activity in research and clinical contexts. researchgate.netnih.gov

Table 2: Structural Comparison of Testosterone and Nandrolone

| Compound | Core Structure | Key Difference |

|---|---|---|

| Testosterone | Androstane (C19) | Contains a methyl group at the C-19 position. |

| Nandrolone | Estrane (B1239764) (C18) | Lacks the methyl group at the C-19 position ("nor"). researchgate.netnih.gov |

Historical Perspectives on Synthetic Anabolic Agents and Esterification Strategies

The scientific pursuit of anabolic agents has deep historical roots, tracing back to ancient observations of the physiological effects of castration. nih.govcapes.gov.br The modern era of steroid chemistry began in the 1930s, highlighted by the independent synthesis of testosterone from cholesterol derivatives in 1935 by Adolf Butenandt and Leopold Ruzicka. swolverine.com This achievement illuminated the structure of male sex hormones and paved the way for the creation of synthetic analogues. swolverine.com

Following this, research efforts, partly accelerated by interests during World War II, focused on modifying the testosterone molecule to enhance its anabolic properties while reducing its androgenicity. researchgate.netswolverine.com This led to the synthesis of numerous compounds, including nandrolone, in the 1950s. researchgate.netswolverine.com A critical innovation during this period was the strategy of esterification. numberanalytics.com Scientists began attaching various carboxylic acid esters to the 17-beta hydroxyl group of steroids like testosterone and nandrolone.

Esterification serves to convert the parent steroid into a prodrug. numberanalytics.com The addition of an ester chain increases the molecule's lipophilicity (fat solubility). When administered in an oil-based carrier, this allows the compound to form a depot within muscle tissue from which it is slowly released into the systemic circulation. nih.govwikipedia.org This approach prolongs the active life of the hormone, reducing the required frequency of administration in experimental settings. wikipedia.orgnih.gov The active steroid is liberated when blood and tissue enzymes called esterases cleave the ester bond through hydrolysis. wikipedia.org

Role of Ester Moieties in Modulating Steroid Pharmacokinetics in Research Models

The ester moiety attached to a steroid is a primary determinant of its pharmacokinetic profile, specifically its rate of absorption and duration of action. nih.gov The chemical properties of the ester, particularly the length of its carbon chain, directly influence how long the parent steroid remains in the muscular depot and the rate at which it is released into the bloodstream. nih.gov

Research models using various nandrolone esters have clearly demonstrated this principle:

Long-chain esters , such as nandrolone decanoate (B1226879), are more lipophilic and are released much more slowly. This leads to a delayed onset, lower and more sustained plasma concentrations, and a significantly extended duration of action. nih.govwikipedia.orgnih.gov Studies have shown the half-life of release for nandrolone decanoate from a muscular depot to be approximately 6 to 12 days. wikipedia.orgnih.gov

The valerate (B167501) ester of this compound consists of a five-carbon chain (pentanoate). Its pharmacokinetic profile in research models is therefore expected to be intermediate between that of short-chain esters (e.g., propionate, 3 carbons) and long-chain esters (e.g., decanoate, 10 carbons). Once the esterified molecule enters the circulation, the hydrolysis of the ester bond is rapid, with a reported half-life of one hour or less, liberating free nandrolone to interact with target tissues. wikipedia.orgnih.gov

Table 3: Comparative Pharmacokinetics of Nandrolone Esters in Research Models

| Ester | Key Pharmacokinetic Findings | Reference |

|---|---|---|

| Nandrolone Phenylpropionate | Results in higher and earlier peak plasma nandrolone concentrations compared to the decanoate ester. | nih.gov |

| Nandrolone Decanoate | Exhibits a prolonged release from the intramuscular depot, with a mean half-life of release of 6 days. Peak serum concentrations are reached more slowly than with shorter esters. | nih.govresearchgate.net |

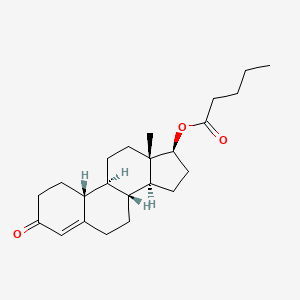

Structure

2D Structure

3D Structure

Properties

CAS No. |

35800-55-6 |

|---|---|

Molecular Formula |

C23H34O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h14,17-21H,3-13H2,1-2H3/t17-,18+,19+,20-,21-,23-/m0/s1 |

InChI Key |

BCQGHMNTFIFCQJ-ZBVDZRMISA-N |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 17beta Hydroxyestr 4 En 3 One 17 Valerate

Esterification Reactions at the C-17 Hydroxyl Group for 17beta-Hydroxyestr-4-en-3-one Derivatives

The final step in the synthesis of 17beta-Hydroxyestr-4-en-3-one 17-valerate is the esterification of the C-17 hydroxyl group of the parent steroid, 17beta-Hydroxyestr-4-en-3-one (nandrolone). This reaction is a critical modification that transforms the parent compound into a prodrug. The esterification is typically achieved through standard chemical methods.

A common approach involves reacting the C-17β alcohol with a valeric acid derivative, such as valeric anhydride (B1165640) or valeryl chloride. To facilitate this reaction, a catalyst is often employed. A process for the esterification of sterically hindered 17-hydroxy steroids utilizes an acid anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a tertiary amine like triethylamine. google.com The tertiary amine acts as a base to neutralize the acid byproduct, while DMAP serves as a highly effective acylation catalyst. The reaction mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from DMAP and the anhydride, which is then readily attacked by the steroid's hydroxyl group.

The general reaction scheme is as follows: Nandrolone (B1676933) + Valeric Anhydride --(DMAP, Et₃N)--> Nandrolone Valerate (B167501) + Valeric Acid

The choice of esterifying agent and reaction conditions can be adapted to produce a wide variety of esters, thereby modifying the compound's physicochemical properties. mdpi.com The length and structure of the ester chain are key determinants of the compound's lipophilicity. mdpi.com

Precursor Synthesis Routes to the 17beta-Hydroxyestr-4-en-3-one Core Structure

The synthesis of the core structure, 17beta-Hydroxyestr-4-en-3-one (a 19-norsteroid, also known as nandrolone), is a multi-step process that typically starts from more abundant steroids. researchgate.net One of the most established industrial methods for producing 19-norsteroids is the Birch reduction of an aromatic A-ring steroid, such as estrone (B1671321) or its methyl ether.

The key steps in this pathway are:

Birch Reduction: The aromatic A-ring of an estrone derivative is reduced using a solution of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol co-solvent (e.g., ethanol). This reaction selectively reduces the aromatic ring to a non-conjugated diene.

Hydrolysis: The resulting enol ether intermediate is then subjected to acidic hydrolysis. This step cleaves the ether and rearranges the double bonds to form the more stable α,β-unsaturated ketone system characteristic of the estr-4-en-3-one (B8336794) structure.

Reduction of C-17 Ketone: The C-17 ketone of the resulting 19-norandrostenedione (B190405) is then stereoselectively reduced to the desired 17β-hydroxyl group using a reducing agent like sodium borohydride.

Alternative precursors and routes have also been explored. For instance, steroid compounds featuring a 6,19-oxirane bridge have been identified as potential precursors for contraceptive 19-norsteroids. nih.gov The synthesis of related structures like 3beta-hydroxyestr-4-en-17-one has also been documented, highlighting the chemical versatility in accessing the estrane (B1239764) skeleton. nih.gov

Microbial Transformation Approaches for 19-Norsteroids and Their Analogues

Microbial transformations offer a powerful alternative to traditional chemical synthesis for modifying steroid structures. researchfloor.org These biotransformations leverage the diverse enzymatic machinery of microorganisms to perform highly regio- and stereoselective reactions, often at non-activated carbon positions that are difficult to functionalize chemically. nih.govresearchfloor.org This approach is particularly valuable for producing novel steroid derivatives under mild, environmentally friendly conditions. researchfloor.org For 19-norsteroids, microbial transformations are primarily used for hydroxylation, a key reaction in steroid metabolism and the synthesis of new active compounds.

Filamentous fungi are widely recognized for their capacity to hydroxylate steroids at various positions. mdpi.com Several fungal species have been shown to effectively transform 19-norsteroids and their precursors.

Curvularia lunata : This fungus is known for its ability to introduce hydroxyl groups into the steroid nucleus. Studies have reported the dihydroxylation of 19-norsteroids by Curvularia lunata. acs.org

Aspergillus species : Fungi of the genus Aspergillus are capable of metabolizing estrenes, the foundational structure of 19-norsteroids. nih.gov

Fusarium culmorum : This species has demonstrated the ability to perform regio- and stereospecific hydroxylation on various steroid substrates. mdpi.com The position of the introduced hydroxyl group often depends on the specific structure of the steroid substrate, with hydroxylation occurring at positions such as 15α or 6β. mdpi.com

Mucor hiemalis : In biotransformations of 6,19-oxidoandrostane derivatives, which are precursors to 19-norsteroids, Mucor hiemalis was found to hydrolyze an acetyl group at C-3 and subsequently reduce the carbonyl group at C-17. nih.gov

These fungal systems provide access to a range of hydroxylated 19-norsteroid analogues that can serve as intermediates for further synthesis or as novel compounds for biological evaluation.

Table 1: Examples of Fungal Biotransformations on 19-Norsteroids and Related Precursors

| Fungus Species | Substrate Type | Transformation Type | Product Feature | Reference |

|---|---|---|---|---|

| Curvularia lunata | 19-Norsteroids | Dihydroxylation | Addition of two hydroxyl groups | acs.org |

| Fusarium culmorum | Androstanes (related steroids) | Hydroxylation | 15α- or 6β-hydroxylation | mdpi.com |

| Aspergillus sp. | Estrenes | General Metabolism | Various metabolic products | nih.gov |

| Mucor hiemalis | 6,19-Oxidoandrostanes | Hydrolysis & Reduction | C-3 deacetylation, C-17 reduction | nih.gov |

Isolating specific enzymes or using genetically modified microorganisms that overexpress them allows for even greater control over steroid modification. This field, known as enzymatic derivatization, is a cornerstone of modern biocatalysis. nih.gov

Key enzymes used in steroid synthesis include:

Hydroxysteroid Dehydrogenases (HSDs) : These enzymes catalyze the reversible oxidation and reduction of hydroxyl and ketone groups at various positions on the steroid nucleus. For example, 17β-HSD is crucial for the synthesis of testosterone (B1683101) from 4-androstene-3,17-dione (4-AD) and is a model for the C-17 reduction needed to form the nandrolone precursor. mdpi.com Ketoreductases with 17β-HSD activity can stereoselectively reduce the C-17 ketone of a 19-nor-androstenedione precursor to yield the 17β-hydroxy core of nandrolone. mdpi.com

Cytochrome P450 Monooxygenases (P450s) : This superfamily of enzymes is renowned for its ability to perform site- and stereoselective C-H hydroxylation on complex molecules like steroids. nih.gov By mining and engineering P450s, researchers can develop biocatalysts that introduce hydroxyl groups at specific, non-activated positions on the 19-norsteroid scaffold, creating valuable synthetic intermediates. nih.gov

Hydrolases : While often used for cleaving ester or glucuronide conjugates from steroids, hydrolases like lipases and proteases can also be used to catalyze the reverse reaction—esterification. nih.gov In low-water or non-aqueous environments, these enzymes can be used to synthesize steroid esters, including those at the C-17 position.

Chemoenzymatic Synthetic Strategies for Steroid Esters

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biocatalysis. researchgate.net This integrated approach allows for the efficient construction of complex molecules like steroid esters that might be difficult to access through purely chemical or biological means.

A typical chemoenzymatic strategy for a steroid ester like this compound could involve:

Chemical Synthesis of the Core : The 17beta-Hydroxyestr-4-en-3-one (nandrolone) core is first synthesized using established chemical methods, such as the Birch reduction of an estrone derivative.

Enzymatic Esterification : The final esterification step is then carried out using an enzyme. A lipase (B570770) or protease, such as papain, is used as a catalyst in a non-aqueous solvent. nih.gov The enzyme's active site binds both the steroid's C-17 hydroxyl group and the valeric acid (or an activated form like a vinyl ester), catalyzing the formation of the ester bond with high specificity and often without the need for protecting other functional groups on the steroid. nih.gov

This approach avoids the use of harsh chemical reagents and can lead to higher yields and purer products, making it an attractive "green" alternative for pharmaceutical manufacturing. researchgate.net

Development of Novel Synthetic Analogues of 17beta-Hydroxyestr-4-en-3-one with Varied C-17 Ester Moieties

The ester moiety at the C-17 position of 17beta-Hydroxyestr-4-en-3-one is a key site for chemical modification to generate novel analogues. By varying the length and structure of the ester chain, researchers can modulate the compound's pharmacokinetic profile. Longer or bulkier ester groups generally increase the compound's lipophilicity.

Numerous synthetic analogues of 17beta-Hydroxyestr-4-en-3-one have been developed with different C-17 esters. These are often prepared using esterification methods similar to those described for the valerate derivative, simply by substituting the corresponding acid anhydride or chloride. google.com The structural diversity of these esters has been explored extensively, leading to a wide range of compounds. researchgate.net

Table 2: Selected Synthetic Analogues of 17beta-Hydroxyestr-4-en-3-one with Different C-17 Ester Groups

| Ester Moiety | Chemical Name of Analogue | Chemical Formula of Ester Group |

|---|---|---|

| Propionate | 17beta-Hydroxyestr-4-en-3-one 17-propionate | -CO-CH₂CH₃ |

| Phenylpropionate | 17beta-Hydroxyestr-4-en-3-one 17-phenylpropionate | -CO-CH₂CH₂C₆H₅ |

| Cypionate | 17beta-Hydroxyestr-4-en-3-one 17-cypionate | -CO-CH₂CH₂-C₅H₉ |

| Decanoate (B1226879) | 17beta-Hydroxyestr-4-en-3-one 17-decanoate | -CO-(CH₂)₈CH₃ |

| Undecanoate | 17beta-Hydroxyestr-4-en-3-one 17-undecanoate | -CO-(CH₂)₉CH₃ |

Biochemical Transformations and Metabolic Pathways of 17beta Hydroxyestr 4 En 3 One 17 Valerate

Hydrolysis of the 17-Valerate Ester to 17beta-Hydroxyestr-4-en-3-one by Esterases

The initial and obligatory step in the metabolism of 17beta-Hydroxyestr-4-en-3-one 17-valerate is the hydrolysis of the 17-valerate ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in the body, particularly in the blood and liver. drugbank.com The hydrolysis cleaves the ester, releasing the active hormone, 17beta-Hydroxyestr-4-en-3-one (nandrolone), and valeric acid. This process is essential for the biological activity of the compound, as the ester form is a prodrug, designed to provide a slow and sustained release of nandrolone (B1676933) from the site of administration. drugbank.comsteelhealthandhormonescentre.com The rate of hydrolysis is a key determinant of the duration of action of the drug. wikipedia.org

Enzymatic Conversions of the 19-Norsteroid Core Structure

Once released, the 19-norsteroid core of nandrolone undergoes a series of enzymatic conversions, primarily in the liver, which parallel the metabolism of endogenous androgens like testosterone (B1683101). wikipedia.orgwikipedia.org These pathways include reduction, oxidation, and aromatization, leading to a diverse array of metabolites.

Role of 5α-Reductase in 19-Norsteroid Metabolism

The enzyme 5α-reductase plays a significant role in the metabolism of nandrolone. wikipedia.orgwikipedia.org This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. wikipedia.org In contrast to testosterone, which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN). steelhealthandhormonescentre.comwikipedia.org DHN exhibits a significantly lower binding affinity for the androgen receptor compared to nandrolone itself. wikipedia.org This metabolic inactivation by 5α-reductase in androgen-sensitive tissues like the skin, hair follicles, and prostate gland is thought to contribute to the reduced androgenic potential of nandrolone compared to testosterone. wikipedia.orgtransfemscience.org

Aromatization Pathways of 19-Norsteroids

Nandrolone can be aromatized to a lesser extent than testosterone. anabolicsteroidforums.comtaylorandfrancis.com The aromatase enzyme complex can convert nandrolone into estradiol (B170435). taylorandfrancis.com However, due to the absence of a C19-methyl group, the rate of aromatization of nandrolone is significantly lower than that of testosterone, estimated to be about 20% of the rate of testosterone's conversion to estradiol. anabolicsteroidforums.comtaylorandfrancis.com This reduced propensity for aromatization means that side effects associated with high estrogen levels are less pronounced with nandrolone. The natural production of nandrolone metabolites has been suggested to be a side reaction during the aromatization of testosterone. wada-ama.org

17β-Hydroxysteroid Dehydrogenase (HSD17B) Activity on 19-Norsteroids

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is crucial in the metabolism of sex steroids, catalyzing the interconversion between 17-keto and 17-hydroxy forms. nih.govwikipedia.org In the context of nandrolone metabolism, 17β-HSD can oxidize the 17β-hydroxyl group of nandrolone to form the corresponding 17-keto metabolite, 19-norandrostenedione (B190405). wikipedia.orgnih.gov Different isoenzymes of 17β-HSD exist, with varying tissue distribution and substrate specificities, which can influence the local balance of active and inactive steroids. nih.govwikipedia.org

Other Hydroxylation and Oxidation Reactions on the Steroid Skeleton

Beyond the primary metabolic pathways, the nandrolone steroid skeleton can undergo various other hydroxylation and oxidation reactions. nih.gov In vitro studies using horse liver homogenates have shown that nandrolone decanoate (B1226879) undergoes oxidation as a prominent biotransformation pathway. nih.gov Cytochrome P450 monooxygenases are known to catalyze the oxidation of various organic compounds, including steroids. researchgate.net For instance, the oxidation of nandrolone can selectively produce C10-OH products. nih.gov Furthermore, A-ring hydroxylation has been investigated as a potential metabolic pathway for the long-term detection of steroid use. wada-ama.org

Metabolite Identification and Characterization in In Vitro Biological Systems

The identification and characterization of metabolites are essential for understanding the complete metabolic profile of a drug and for doping control purposes. labcorp.com In vitro systems, such as liver microsomes and hepatocytes, are valuable tools for studying drug metabolism. labcorp.com For nandrolone, in vitro studies have been instrumental in identifying its major metabolites. nih.gov

Following administration, nandrolone is metabolized into several key compounds that can be detected in urine. The primary urinary metabolites are 19-norandrosterone (B1242311) and 19-noretiocholanolone. wikipedia.orgwikipedia.orgnih.gov These metabolites are typically found as glucuronide and sulfate (B86663) conjugates. wikipedia.org The detection of these metabolites forms the basis of anti-doping tests for nandrolone use. nih.gov Studies have shown that after the hydrolysis of the ester, nandrolone is metabolized in the liver to these main metabolites. wikipedia.org

Table 1: Key Enzymes in Nandrolone Metabolism

| Enzyme | Action on Nandrolone | Resulting Metabolite(s) |

|---|---|---|

| Esterases | Hydrolysis of 17-valerate ester | 17beta-Hydroxyestr-4-en-3-one (Nandrolone) |

| 5α-Reductase | Reduction of A-ring | 5α-Dihydronandrolone (DHN) |

| Aromatase | Aromatization of A-ring | Estradiol |

| 17β-Hydroxysteroid Dehydrogenase | Oxidation of 17β-hydroxyl group | 19-Norandrostenedione |

| Cytochrome P450 enzymes | Hydroxylation/Oxidation of steroid skeleton | Various hydroxylated metabolites |

Table 2: Major Metabolites of Nandrolone

| Metabolite | Precursor | Site of Detection |

|---|---|---|

| 19-Norandrosterone | Nandrolone | Urine |

| 19-Noretiocholanolone | Nandrolone | Urine |

| 5α-Dihydronandrolone (DHN) | Nandrolone | Tissues with 5α-reductase |

| Estradiol | Nandrolone | Tissues with aromatase |

| 19-Norandrostenedione | Nandrolone | Tissues with 17β-HSD |

Molecular Interactions and Receptor Binding Dynamics of 17beta Hydroxyestr 4 En 3 One 17 Valerate

Androgen Receptor Binding Affinity of 19-Norsteroid Esters

The binding affinity of 19-norsteroid esters to the androgen receptor (AR) is a critical determinant of their anabolic and androgenic potential. While specific binding affinity data for 17beta-Hydroxyestr-4-en-3-one 17-valerate is not extensively documented in publicly available research, the affinity of its parent compound, nandrolone (B1676933) (19-nortestosterone), has been well-characterized. Nandrolone itself exhibits a high binding affinity for the AR, in some studies reported to be greater than that of testosterone (B1683101). nih.govhoustonmethodist.org

Esterification at the 17-beta hydroxyl group, as with the valerate (B167501) ester, does not directly alter the intrinsic binding affinity of the nandrolone molecule to the AR. Instead, the ester functions as a pro-drug moiety. Following administration, the ester is slowly hydrolyzed by esterases in the body, gradually releasing the active nandrolone molecule into circulation. The rate of this hydrolysis and subsequent release is influenced by the length of the ester chain. While direct comparative studies are limited, it is understood that longer esters, such as decanoate (B1226879), have a slower release and longer duration of action compared to shorter esters like phenylpropionate. nih.gov The valerate ester, being of intermediate length, would be expected to have a pharmacokinetic profile and duration of receptor engagement that lies between these two.

The affinity of the active metabolite, nandrolone, for the AR is significant. In comparative studies using rat skeletal muscle and prostate cytosol, 19-nortestosterone (nandrolone) demonstrated a higher relative binding affinity (RBA) for the AR than testosterone. houstonmethodist.orgnih.gov This suggests that once the valerate ester is cleaved and nandrolone is liberated, it is a potent activator of the AR.

| Compound | Relative Binding Affinity (%) | Reference Compound | Tissue/Cell Model |

|---|---|---|---|

| Methyltrienolone (MT) | 100 | Methyltrienolone | Rat Skeletal Muscle & Prostate |

| 19-Nortestosterone (Nandrolone) | >100 | Testosterone | Rat Skeletal Muscle & Prostate houstonmethodist.orgnih.gov |

| Testosterone | ~50-100 | Methyltrienolone | Rat Skeletal Muscle & Prostate |

| Dihydrotestosterone (B1667394) (DHT) | Higher than Testosterone | Testosterone | Rat Prostate nih.gov |

Comparative Receptor Binding Studies with Endogenous Steroids and Other 19-Norsteroids

When compared to endogenous androgens, nandrolone, the active form of this compound, displays a unique receptor binding profile. While testosterone is a primary endogenous androgen, its metabolite, dihydrotestosterone (DHT), generally exhibits a higher binding affinity for the androgen receptor. nih.gov In contrast, nandrolone's interaction with the AR is potent in its own right, often surpassing that of testosterone. houstonmethodist.orgnih.gov

A key differentiator in the action of nandrolone compared to testosterone lies in their metabolism in androgen-sensitive tissues. The enzyme 5α-reductase converts testosterone to the more potent DHT, amplifying its androgenic effects. Conversely, 5α-reductase metabolizes nandrolone into 5α-dihydro-19-nortestosterone (DHN), a ligand with a significantly lower affinity for the AR. nih.gov This metabolic difference is thought to contribute to the relatively lower androgenic activity of nandrolone and its esters compared to testosterone.

In vitro studies have confirmed these differences. In rat prostate cells, which have high 5α-reductase activity, there is a preferential retention of DHT over DHN in receptor fractions. nih.gov However, in tissues with low 5α-reductase activity, such as muscle, nandrolone can exert its effects more directly and potently. nih.gov

Other synthetic 19-norsteroids also exhibit varying affinities for the AR. For instance, some studies have investigated derivatives of 19-nortestosterone with modifications at other positions on the steroid nucleus, revealing a complex structure-activity relationship. nih.gov

| Compound | Relative AR Binding Affinity | 5α-Reduced Metabolite | AR Affinity of Metabolite |

|---|---|---|---|

| Testosterone | High | Dihydrotestosterone (DHT) | Very High nih.gov |

| Nandrolone | Very High houstonmethodist.orgnih.gov | 5α-dihydro-19-nortestosterone (DHN) | Low nih.gov |

Progesterone (B1679170) Receptor Interactions of 19-Norsteroid Derivatives

Studies have demonstrated that several 19-nortestosterone derivatives can bind to the uterine progesterone receptor. nih.gov In some cases, these compounds act as mixed agonists/antagonists at the PR. The affinity of nandrolone for the PR is generally lower than that of progesterone itself. However, given that synthetic androgens are often used at supraphysiological concentrations, this interaction can become significant.

The structural similarities between the androgen and progesterone receptors, both members of the nuclear receptor superfamily, provide the basis for this cross-reactivity. The specific structural features of 19-norsteroids allow them to fit within the ligand-binding pocket of the PR, albeit with different affinity and inducing different conformational changes compared to progesterone. Some synthetic progestins derived from 19-nortestosterone, such as norethisterone and levonorgestrel, also show significant affinity for both the AR and PR. nih.gov The valerate ester of 17beta-Hydroxyestr-4-en-3-one would not directly interact with the PR; rather, the liberated nandrolone molecule would be responsible for any such interactions.

Ligand-Receptor Complex Formation and Conformational Changes

The binding of an agonist ligand, such as nandrolone, to the ligand-binding domain (LBD) of the androgen receptor is the initial step in a cascade of molecular events. This binding is not a simple lock-and-key mechanism but rather an induced-fit process that triggers significant conformational changes in the receptor protein. nih.gov

Upon binding of nandrolone (released from its valerate ester) to the LBD, the receptor undergoes a structural rearrangement. This change is crucial for its activation. The unbound AR is typically located in the cytoplasm in a complex with heat shock proteins (HSPs). wikipedia.org Ligand binding causes the dissociation of these HSPs. wikipedia.org

The conformational change induced by an agonist like nandrolone is critical for the formation of a functional activation function-2 (AF-2) surface on the LBD. nih.gov This surface is a key interaction site for coactivator proteins. The specific shape of the AF-2 region is determined by the structure of the bound ligand. Agonists promote a conformation that facilitates the recruitment of coactivators, which are essential for subsequent gene transcription. nih.gov

Studies using techniques like limited proteolysis have shown that different ligands can induce distinct receptor conformations. nih.gov Agonists induce a conformation that is resistant to proteolysis in a specific pattern, which differs from the pattern observed with antagonists. nih.gov Crystal structures of the AR LBD complexed with various agonists have revealed the precise molecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the active conformation. nih.gov While a crystal structure of the AR with nandrolone valerate is not available, the structures with testosterone and DHT provide a model for how steroidal ligands are accommodated within the binding pocket. nih.gov

Nuclear Translocation and DNA Binding of Activated Ligand-Receptor Complexes

Following ligand binding and the subsequent conformational change, the activated nandrolone-AR complex translocates from the cytoplasm into the nucleus. This process is an active, energy-dependent transport mediated by specific nuclear import pathways. The AR itself contains nuclear localization signals (NLS) that are recognized by the cellular import machinery. nih.govnih.gov

Once inside the nucleus, the AR-ligand complex must dimerize to become fully functional. This homodimer then binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. wikipedia.org The binding of the AR dimer to AREs is a critical step in modulating the transcription of these genes.

The structure of the AR's DNA-binding domain (DBD) is highly conserved and facilitates this specific interaction with DNA. The AR-DBD dimer has been shown to have unique structural features that allow it to bind to a diverse set of AREs, contributing to its ability to regulate a wide range of genes. nih.govmdpi.com The binding of the AR to DNA initiates the recruitment of a large complex of proteins, including coactivators and the general transcription machinery, which ultimately leads to an increase or decrease in the rate of gene transcription. nih.gov The entire process, from ligand binding to gene regulation, is a highly dynamic and tightly regulated pathway that is fundamental to the physiological effects of this compound.

Structure Activity Relationship Investigations for 17beta Hydroxyestr 4 En 3 One 17 Valerate and Its Analogues

Role of Stereochemistry and Substituent Effects at Other Steroid Positions (e.g., C-7α, C-11β) on Biological Activity

The biological activity of 19-norsteroids is significantly influenced by the stereochemistry and the presence of substituents at various positions on the steroid nucleus. The defining feature of 17beta-Hydroxyestr-4-en-3-one is the absence of the C-19 methyl group, which distinguishes it from testosterone (B1683101). This modification makes the molecule more planar, a change that improves its binding affinity for the androgen receptor. researchgate.net

Substitutions at other positions further modulate this activity:

C-7α Position: The addition of a methyl group at the C-7α position (7α-methyl-19-nortestosterone) has been shown to alter the biological activity profile. For instance, the compound 7α-methyl-17β-acetoxy-estr-4-en-3-one was predicted in a QSAR study to have the lowest anabolic-androgenic ratio among the tested compounds, indicating that this substitution can decrease the relative anabolic potency. nih.govusfq.edu.ec

C-11β Position: Introducing a methyl group at the C-11β position has a profound impact on the steroid's metabolism. Specifically, an 11β-methyl group completely impedes the aromatization of the A-ring. nih.gov Aromatization is the process by which androgens are converted to estrogens. By blocking this pathway, 11β-methylated 19-norsteroids, such as 11β-methyl-19-nortestosterone (11β-MNT), exhibit purely androgenic effects without estrogenic side effects. nih.gov In contrast, the absence of the C-19 methyl group alone only partially impedes aromatization. nih.gov

The stereochemistry of these substituents is crucial, as different spatial arrangements can lead to significant variations in biological activity and receptor binding. drugbank.com

| Modification | Example Compound | Effect on Biological Activity/Metabolism |

|---|---|---|

| Removal of C-19 Methyl Group | Nandrolone (B1676933) (19-Nortestosterone) | Increases androgen receptor binding affinity compared to testosterone. researchgate.net |

| Addition of C-7α Methyl Group | 7α-methyl-19-nortestosterone (MENT) | Can decrease the anabolic-androgenic ratio. nih.govusfq.edu.ec |

| Addition of C-11β Methyl Group | 11β-methyl-19-nortestosterone (11β-MNT) | Completely blocks aromatization to estrogens. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 19-Norsteroid Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. Several QSAR studies have been performed on 19-nor-testosterone derivatives to understand the structural requirements for their anabolic and androgenic activities. nih.govusfq.edu.ec

These studies have indicated that the electronic properties of the steroid derivatives have a significant relationship with their biological activities. nih.govusfq.edu.ec Key molecular descriptors that correlate with the anabolic-androgenic receptor binding have been identified:

Quantum-Chemical Descriptors: Parameters such as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the chemical potential are crucial. researchgate.netnih.govusfq.edu.ec

Electronic Properties: The net charge of different carbon atoms within the steroid nucleus has been shown to be a key factor in the interaction of these steroids with their receptor binding site. nih.govusfq.edu.ec

Autocorrelation Indices: Descriptors based on 2D autocorrelation functions, weighted by atomic properties like polarizability or electronegativity, help to quantify the charge distribution within the molecule and have been successfully used in QSAR models. kg.ac.rs

These models allow for the prediction of the biological activities of novel steroid derivatives and can guide the design of compounds with more desirable activity profiles. nih.govusfq.edu.ec

| Descriptor Type | Specific Descriptors | Significance in QSAR Models |

|---|---|---|

| Quantum & Physicochemical | HOMO-LUMO energy gap, Dipole moment, Chemical potential | Correlate significantly with anabolic and androgenic activities. nih.govusfq.edu.ec |

| Electronic | Net charge on specific steroid nucleus carbon atoms | Indicates key interaction points with the anabolic-androgenic receptor. nih.govusfq.edu.ec |

| Topological | 2D Autocorrelation Functions (e.g., MATS1p, MATS4e) | Expresses correlation between atomic properties and contributes to predicting binding activity. kg.ac.rs |

Molecular Modeling and Computational Studies on 19-Norsteroid Receptor Interactions

Molecular modeling and docking studies provide valuable insights into the specific interactions between 19-norsteroid derivatives and the ligand-binding domain (LBD) of steroid receptors, such as the androgen receptor. endocrine-abstracts.org These computational methods help to visualize and analyze the binding mode of ligands within the receptor's binding pocket.

Studies have shown that the binding cavity of the androgen receptor is highly hydrophobic, which accommodates the steroid scaffold. The stability of the ligand-receptor complex is maintained through a network of specific interactions:

Hydrogen Bonds and Hydrophobic Interactions: The binding of androgens to the AR's LBD is stabilized by hydrogen bonds and hydrophobic interactions. Key amino acid residues have been identified as crucial for stabilizing the interaction with reference agonists. These include N705, R752, Q711, and T877. endocrine-abstracts.org

Receptor Conformation: Ligand binding induces a conformational change in the receptor, which is essential for its subsequent dimerization and interaction with DNA to regulate gene transcription. drugbank.com The unique structure of 19-norsteroids, being more planar due to the lack of the C-19 methyl group, influences this interaction and contributes to their high binding affinity. researchgate.net

Computational studies have also been employed to understand the mechanisms of receptor antagonism and to screen for potential endocrine-disrupting chemicals that might interact with the AR. endocrine-abstracts.orgnih.gov These models are crucial tools for predicting the binding of new compounds and understanding the structural basis of their activity.

Preclinical Investigations of Cellular and Molecular Effects of 17beta Hydroxyestr 4 En 3 One 17 Valerate

In Vitro Studies on Cell-Based Androgen Responsive Gene Transcription

Nandrolone (B1676933), as a potent agonist of the androgen receptor (AR), directly influences the transcription of androgen-responsive genes. wikipedia.orgnih.gov Upon binding to the AR, it initiates a cascade of events leading to the regulation of gene expression, which is critical for the development and maintenance of the male phenotype. wikipedia.org

Studies on denervated muscle models have provided insight into nandrolone's effects on gene transcription. In one such study, nandrolone administration selectively altered the expression of numerous genes over time. For instance, after a 35-day period, it was found to upregulate genes associated with development and muscle growth, such as myotrophin (Mtpn) and AE binding protein 1 (AEBP1). nih.gov Conversely, it downregulated the expression of genes like Dicer1 and sortilin 1 (SORT1) at the same time point. nih.gov

Further analysis using quantitative PCR in denervated gastrocnemius muscles confirmed these microarray findings. At 35 days, nandrolone significantly increased the expression of Apolipoprotein D (ApoD) and Clusterin (Clu), while decreasing the expression of several others, including FOXO1, REDD2, and RCAN2. nih.gov These time-dependent changes in gene profiles suggest complex regulatory mechanisms underlying nandrolone's effects on tissue atrophy. nih.gov

Table 1: Effect of Nandrolone on Gene Expression in Denervated Rat Muscle (35 Days)

| Gene | Full Name | Effect of Nandrolone | Associated Function |

|---|---|---|---|

| Mtpn | Myotrophin | Upregulated | Muscle development |

| AEBP1 | AE Binding Protein 1 | Upregulated | Transcription factor |

| ApoD | Apolipoprotein D | Upregulated | Lipid transport, neuroprotection |

| Clu | Clusterin | Upregulated | Cell adhesion, apoptosis |

| Dicer1 | Dicer 1, Ribonuclease III | Downregulated | MicroRNA processing |

| SORT1 | Sortilin 1 | Downregulated | Protein sorting |

| FOXO1 | Forkhead Box O1 | Downregulated | Transcription factor, apoptosis |

| REDD2 | Regulated in Development and DNA Damage Responses 2 | Downregulated | mTOR inhibitor |

| RCAN2 | Regulator of Calcineurin 2 | Downregulated | Calcineurin inhibitor |

Investigations in Cellular Models of Steroid Hormone Metabolism (e.g., Leydig cells, prostate cells)

Cellular models, particularly testicular Leydig cells and prostate cells, are crucial for understanding how nandrolone interacts with and influences steroid hormone metabolism.

In studies using the R2C rat Leydig tumor cell line, nandrolone administration was shown to interfere with testosterone (B1683101) biosynthesis in a dose-dependent manner. nih.govnih.gov At lower concentrations, nandrolone treatment led to an increase in testosterone production. nih.govnih.govoncotarget.com However, this effect was diminished at higher concentrations, where testosterone levels returned to basal levels. nih.govnih.gov This suggests a complex regulatory feedback mechanism. The observed changes in testosterone levels were accompanied by alterations in the expression of key steroidogenic proteins. nih.gov

In vivo studies in rats confirm that nandrolone administration affects androgen-dependent tissues. Following infusion, nandrolone and its metabolites are distributed to various tissues. nih.gov In the prostate, which has high 5α-reductase activity, there is a preferential retention of dihydrotestosterone (B1667394) (DHT) over dihydronandrolone (DHN). nih.gov This is significant because DHN has a lower affinity for the androgen receptor than nandrolone, while DHT has a higher affinity than testosterone. nih.govnih.gov This metabolic difference helps explain nandrolone's relatively weaker androgenic effect in tissues like the prostate compared to its strong anabolic effect in muscle. nih.gov

Biochemical Impact on Steroidogenic Enzyme Expression and Activity (e.g., Aromatase, 5α-Reductase, HSD17B)

Nandrolone exerts a significant influence on the enzymes that govern steroid hormone synthesis and metabolism.

Aromatase (CYP19A1): Nandrolone is readily converted to the estrogen, estradiol (B170435), by the enzyme aromatase. oncotarget.com In vitro studies using rat Leydig tumor cells (R2C) have demonstrated that nandrolone can induce a dose-dependent increase in aromatase expression and subsequent estradiol production. elsevierpure.com This effect is believed to occur because nandrolone is rapidly converted to estradiol in Leydig cells where aromatase is constitutively active. oncotarget.com In breast cancer cell lines (MCF-7), nandrolone has also been shown to induce aromatase expression. researchgate.netelsevierpure.com This upregulation can be further enhanced when nandrolone is combined with insulin-like growth factor-I (IGF-I). researchgate.net

5α-Reductase: Nandrolone is a substrate for 5α-reductase, which converts it to 5α-dihydronandrolone (DHN). nih.gov Unlike the conversion of testosterone to the more potent DHT, this transformation reduces the androgenic activity of nandrolone, as DHN has a lower binding affinity for the androgen receptor. nih.govnih.gov This enzymatic inactivation is a key reason for the high ratio of anabolic to androgenic activity observed with nandrolone. wikipedia.orgnih.gov Studies investigating the impact of 5α-reductase inhibitors have confirmed the role of this enzyme in the metabolic pathway of nandrolone. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) and other Steroidogenic Enzymes: Research in rat models and Leydig cell cultures has revealed that nandrolone can significantly alter the expression of several other critical steroidogenic enzymes. In vitro studies on Leydig cells showed that nandrolone treatment upregulated the expression of Steroidogenic Acute Regulatory Protein (StAR) and 3β-hydroxysteroid dehydrogenase (HSD3B1), while downregulating Cholesterol Side-Chain Cleavage enzyme (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1). oncotarget.comiomcworld.com In vivo studies in rats treated with nandrolone decanoate (B1226879) also showed significant decreases in the transcript and protein levels of StAR, CYP11A1, CYP17, and HSD3B in the testes. nih.govnih.govresearchgate.net Chronic treatment has also been found to decrease the mRNA level of 17β-hydroxysteroid dehydrogenase type 3 (Hsd17b3). researchgate.net

Table 2: Summary of Nandrolone's Impact on Key Steroidogenic Enzymes

| Enzyme | Gene | Effect on Expression/Activity | Cell/Animal Model | Reference |

|---|---|---|---|---|

| Aromatase | CYP19A1 | Increased expression | Rat Leydig Cells (R2C), Human Breast Cancer Cells (MCF-7) | elsevierpure.comresearchgate.net |

| 5α-Reductase | SRD5A | Metabolizes nandrolone to less active DHN | In vivo (Rat) | nih.govnih.gov |

| StAR | STAR | Upregulated (in vitro), Downregulated (in vivo) | Rat Leydig Cells (R2C), Rat Testis | oncotarget.comnih.gov |

| CYP11A1 | CYP11A1 | Downregulated | Rat Leydig Cells (R2C), Rat Testis | oncotarget.comnih.gov |

| CYP17A1 | CYP17A1 | Downregulated | Rat Leydig Cells (R2C), Rat Testis | nih.govnih.govnih.gov |

| HSD3B1 | HSD3B1 | Upregulated (in vitro), Downregulated (in vivo) | Rat Leydig Cells (R2C), Rat Testis | oncotarget.comnih.gov |

| HSD17B3 | HSD17B3 | Decreased expression | Rat Testis | researchgate.net |

Developmental Effects in Animal Models Focusing on Molecular and Biochemical Endpoints

Studies in animal models have demonstrated that nandrolone can have significant developmental effects, particularly on the male reproductive system and somatic tissues.

In young male rats, administration of nandrolone decanoate resulted in histological changes in the testis, including the depletion of Leydig cells and the sloughing of germ cells. nih.gov These physical changes were accompanied by aberrant gene expression of testicular steroidogenic enzymes, leading to a reduction in testosterone production and potential disruption of spermatogenesis. nih.govnih.gov

Other research in male rats has shown that nandrolone decanoate treatment affects body weight development and the weights of multiple organs. diva-portal.org Furthermore, chronic administration impacts gene expression across various endocrine systems, including the pituitary, testes, adrenals, and adipose tissue. nih.gov For example, treatment led to an upregulation of the receptor for ACTH and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, in the adrenals. nih.gov It also caused a reduction in both circulating levels and mRNA expression of adiponectin in adipose tissue. nih.gov These findings highlight the wide-ranging molecular and biochemical consequences of nandrolone exposure during development. nih.gov

Analysis of Receptor-Mediated Signal Transduction Pathways

The effects of nandrolone are primarily mediated through its interaction with the androgen receptor (AR), a ligand-dependent nuclear transcription factor. wikipedia.orgnih.govmedchemexpress.com Upon binding, the AR dissociates from heat shock proteins (like Hsp90), translocates to the nucleus, dimerizes, and binds to androgen response elements on DNA to regulate target gene transcription. nih.govwikipedia.org

Beyond this primary genomic pathway, nandrolone has been shown to modulate other signal transduction pathways:

Estrogen Receptor (ER) and IGF-I Signaling: In Leydig and breast cancer cells, nandrolone can exhibit estrogenic activity. elsevierpure.comresearchgate.net It has been shown to activate rapid, membrane-initiated signaling pathways involving the estrogen receptor (ER), which in turn leads to the phosphorylation of Insulin-like Growth Factor 1 Receptor (IGF1R), AKT, and ERK1/2. oncotarget.comelsevierpure.com This crosstalk between the ER and IGF-I pathways can contribute to increased cell proliferation. elsevierpure.com The ER antagonist ICI 182,780 can block these effects, confirming the involvement of the estrogen receptor. researchgate.netelsevierpure.com

Notch Signaling: In a model of denervation-induced muscle atrophy, nandrolone was found to prevent the activation of the Notch signaling pathway. nih.gov Denervation typically increases the levels of the Notch intracellular domain (NICD) and the expression of its target gene, Hey1. nih.gov Nandrolone abrogated this response, an effect associated with the upregulated expression of Numb, an inhibitor of the Notch pathway. nih.gov This suggests that modulation of Notch signaling may be a mechanism by which nandrolone mitigates muscle atrophy. nih.gov

NF-κB Pathway: In a study on kidney tissue, nandrolone consumption was found to cause damage by activating the NF-κB pathway. nih.gov This was evidenced by increased protein expression of IRAK1, TRAF6, TNF-α, and NF-κB itself. The study suggested this activation was mediated through miRNA-146a targeting of IRAK1 and TRAF6. nih.gov

Advanced Analytical Techniques for the Characterization and Quantification of 17beta Hydroxyestr 4 En 3 One 17 Valerate

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid compounds due to its selectivity, sensitivity, and speed. akjournals.com It is particularly well-suited for separating complex mixtures and quantifying individual components in various matrices.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of steroids, including 19-norsteroid esters like 17beta-Hydroxyestr-4-en-3-one 17-valerate. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. akjournals.commanipal.edu This setup allows for the effective separation of nonpolar compounds like steroid esters.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The long alkyl chain of the valerate (B167501) ester group and the steroid's core structure give this compound significant nonpolar character, leading to strong retention on a C18 column. The composition of the mobile phase is optimized, often using a gradient elution where the proportion of the organic solvent (e.g., acetonitrile or methanol) is increased over time to elute more strongly retained compounds. tandfonline.com This ensures a good separation of the parent steroid from its ester and other related impurities or metabolites. For instance, a method developed for other steroid esters utilized a C18 column with a mobile phase of acetonitrile and water in a 65:35 ratio. manipal.edu Detection is commonly achieved using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus (estr-4-en-3-one) provides strong UV absorbance, typically around 240-254 nm. tandfonline.com

Developing a reliable HPLC method for quantifying a specific steroid like this compound requires careful optimization and rigorous validation. akjournals.com The goal is to create a method that is selective, linear, accurate, precise, and robust. tandfonline.comrjptonline.org

Method development involves selecting the appropriate column, mobile phase, and detector settings. tandfonline.com For complex research matrices like serum or tissue homogenates, extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), is necessary to remove interfering substances before HPLC analysis. nih.gov

Validation is performed according to established guidelines to ensure the method's suitability for its intended purpose. researchgate.net Key validation parameters include:

Selectivity: The ability to distinguish the analyte from other components in the sample.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. A coefficient of determination (R²) greater than 0.99 is typically required. tandfonline.com

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments where known amounts of the steroid are added to a blank matrix. Recoveries are often expected to be within a range of 95% to 105%, although wider ranges may be acceptable for trace analysis. tandfonline.comrjptonline.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤3.0%. tandfonline.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com

The following table summarizes typical parameters for an HPLC method developed for steroid analysis.

| Parameter | Typical Value / Condition | Source |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | manipal.edutandfonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient or Isocratic) | manipal.edutandfonline.com |

| Flow Rate | 0.6 - 1.0 mL/min | tandfonline.comrjptonline.org |

| Detection | UV at ~254 nm | tandfonline.com |

| Column Temperature | 25 - 40 °C | tandfonline.comrjptonline.org |

| Injection Volume | 20 µL | tandfonline.com |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high specificity for structural elucidation and quantification. thieme-connect.com When coupled with a chromatographic separation method like GC or LC, it becomes an indispensable tool for steroid analysis. nih.govoup.com

GC-MS has long been considered a gold standard for comprehensive steroid profiling due to its exceptional chromatographic resolution, which is crucial for separating numerous steroid isomers. mdpi.com However, for a compound like this compound, direct analysis by GC is challenging due to its low volatility and thermal instability. nih.gov

Therefore, a chemical derivatization step is required prior to GC-MS analysis. oup.com This process involves chemically modifying the steroid to increase its volatility and thermal stability. For the hydroxyl and ketone groups on the steroid nucleus, common derivatization agents are used to form trimethylsilyl (B98337) (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) derivatives. These derivatives are more amenable to gas chromatography. Following separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra contain a molecular ion and a characteristic pattern of fragment ions that serve as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. oup.commdpi.com GC-MS is particularly valuable for untargeted steroidomics, where the full mass spectra are collected to identify all detectable steroid metabolites in a sample. oup.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are increasingly preferred for the analysis of non-volatile and thermally labile compounds like steroid esters. nih.govcapes.gov.br This technique avoids the need for chemical derivatization, simplifying sample preparation and preventing potential degradation of the analyte. nih.govoup.com

In LC-MS, the effluent from an HPLC system is introduced into the ion source of a mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques for steroids. acs.org ESI is often favored for its high sensitivity. nih.govacs.org For steroids containing a conjugated ketone system, like this compound, positive ion mode ESI typically produces a stable protonated molecule [M+H]⁺. acs.org

LC-MS/MS adds another layer of specificity and sensitivity by using tandem mass spectrometers, such as triple quadrupole instruments. nih.gov In this setup, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of the target steroid), which is then fragmented in a collision cell. The second quadrupole then analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly selective and allows for quantification at very low concentrations, even in complex biological matrices. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids from small serum samples (e.g., 100 µl). nih.gov

The following table provides a comparison of common MS ionization techniques for steroid analysis.

| Technique | Analyte State | Typical Analytes | Key Feature |

| Electron Ionization (EI) | Gas Phase | Volatile, thermally stable (or derivatized) compounds | Produces extensive, reproducible fragmentation for library matching. mdpi.com |

| Electrospray Ionization (ESI) | Liquid Phase | Non-volatile, polar, thermally labile compounds | Soft ionization technique that produces intact molecular ions ([M+H]⁺, [M+Na]⁺). nih.govacs.org |

| Atmospheric Pressure Chemical Ionization (APCI) | Liquid Phase | Less polar, thermally stable compounds | Suitable for compounds not easily ionized by ESI; produces stable [M+H]⁺. acs.org |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements within a compound. In steroid analysis, it is primarily used to measure the carbon isotope ratio (¹³C/¹²C) to distinguish between endogenous steroids (produced naturally by the body) and their synthetic, chemically identical counterparts. acs.orgselectscience.net This is of paramount importance in anti-doping science. nih.gov

The technique relies on the fact that the carbon sources used in the synthesis of pharmaceutical steroids (typically from plants like soy or yam) have a different ¹³C/¹²C ratio than the average human diet. This subtle difference is incorporated into the final synthetic steroid product. acs.org

Traditionally, GC is coupled with a combustion interface to an IRMS (GC-C-IRMS). acs.org The separated steroid is combusted to CO₂, and the IRMS measures the precise isotope ratio of the resulting gas. selectscience.net More recently, methods using high-temperature liquid chromatography (HT-LC) coupled to IRMS have been developed to analyze nonpolar, unconjugated steroids without the need for derivatization, which can sometimes complicate isotopic data. acs.orgacs.orgnih.gov By comparing the isotope ratio of a suspicious steroid to that of an endogenous reference compound from the same sample, analysts can determine if the steroid was exogenously administered. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Steroid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural elucidation of steroid molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its complex stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the structure. nih.govmestrelab.com

Proton (¹H) NMR spectroscopy is often the initial step in the analysis. nih.gov The ¹H NMR spectrum of a steroid ester like nandrolone (B1676933) valerate reveals characteristic signals corresponding to the steroid nucleus and the attached ester side chain. For instance, the olefinic proton at the C4 position typically appears as a singlet at approximately 5.7 ppm. unesp.br The proton at C17, which is adjacent to the ester group, is shifted downfield and often presents as a triplet. unesp.br The signals for the two angular methyl groups at C18 and C19 (in related steroids like testosterone) also have characteristic chemical shifts. researchgate.net However, the high similarity in the ¹H NMR profiles of different anabolic androgenic steroids (AASs) can make definitive identification challenging, especially when dealing with mixtures or various ester forms. nih.gov

Carbon-¹³ (¹³C) NMR spectroscopy offers a wider range of chemical shifts (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and provides more distinct information for structural differentiation. mdpi.com In the ¹³C NMR spectrum of a nandrolone ester, the carbonyl carbon at C3 of the α,β-unsaturated ketone system shows a characteristic signal in the downfield region. libretexts.org The carbons of the ester chain provide unique signals that are critical for identifying the specific valerate moiety attached at the C17 position. mdpi.com Combining ¹³C NMR data with chemometric approaches like principal component analysis (PCA) has proven effective in classifying different steroid structures that are otherwise difficult to discriminate using ¹H NMR alone. nih.gov

To achieve complete and unambiguous assignment of all ¹H and ¹³C signals, various 2D NMR techniques are utilized. researchgate.net These include:

¹H-¹H Correlated Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the steroid backbone. rsc.org

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the connection between the steroid nucleus and the ester group. nih.gov

The combination of these techniques allows for a full, detailed map of the molecular structure, confirming the identity and purity of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in Nandrolone Esters Note: Exact chemical shifts can vary based on solvent and specific ester chain. Data is compiled from studies on nandrolone and related steroid esters.

| Atom Position | Nucleus | Typical Chemical Shift (δ) in ppm | Structural Feature |

| C4 | ¹H | ~5.7 | Olefinic Proton |

| C17 | ¹H | ~4.6 | Proton adjacent to ester |

| C18 | ¹H | ~0.8-0.9 | Angular Methyl Protons |

| C3 | ¹³C | ~199 | Ketone Carbonyl |

| C4 | ¹³C | ~124 | Olefinic Carbon |

| C5 | ¹³C | ~170 | Olefinic Carbon |

| C17 | ¹³C | ~82 | Carbon bearing the ester |

| Ester Carbonyl | ¹³C | ~174 | Ester Carbonyl Carbon |

| Ester Chain (α-CH₂) | ¹³C | ~30-40 | Carbon adjacent to ester oxygen |

Immunoassay Development for Selective Detection of 19-Norsteroid Compounds

Immunoassays are widely used analytical methods that leverage the specific binding of antibodies to antigens for the detection and quantification of substances, including 19-norsteroid compounds like this compound and its metabolites. nih.gov These assays are valued for their high sensitivity, speed, and suitability for screening large numbers of samples. nih.gov The most common format for steroid detection is the competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). technologynetworks.com

The development of a selective immunoassay begins with the production of antibodies that can specifically recognize the target 19-norsteroid. nih.gov Since small molecules like steroids are not immunogenic on their own, they must first be chemically modified into a hapten and then conjugated to a large carrier protein, such as bovine serum albumin (BSA). nih.gov For example, to produce antibodies against the nandrolone metabolite 17α-19-nortestosterone, a derivative like 17α-19-nortestosterone-3-carboxymethyloxime (17α-19-NT-3-CMO) is synthesized and then coupled to BSA. nih.gov This conjugate is then used to immunize an animal (e.g., a rabbit or goat) to generate polyclonal antibodies, or it is used in the production of monoclonal antibodies via hybridoma technology. nih.govnews-medical.net

Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. patsnap.com They often provide a more robust signal and are more tolerant to small changes in the antigen's structure, which can be an advantage in detecting various metabolites. technologynetworks.compatsnap.com

Monoclonal Antibodies: These are a homogeneous population of antibodies, all of which recognize a single, specific epitope. thermofisher.com This high specificity reduces the likelihood of cross-reactivity with other molecules, leading to more precise and reliable results in diagnostic applications. patsnap.comthermofisher.com

A critical challenge in immunoassay development is achieving high selectivity and minimizing cross-reactivity. nih.gov Cross-reactivity occurs when the antibody binds to structurally similar compounds in addition to the target analyte, which can lead to false-positive results. nih.gov For an assay targeting a 19-norsteroid, it is crucial to assess its cross-reactivity against other endogenous steroids (e.g., testosterone) and synthetic anabolic steroids. nih.govspringermedizin.de For example, studies on testosterone (B1683101) immunoassays have shown significant cross-reactivity with certain anabolic steroids like methyltestosterone (B1676486) and nandrolone, which could lead to clinically significant false positives, particularly in women. nih.govresearchgate.net The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the primary target analyte.

The validation of a newly developed immunoassay involves determining its standard curve, sensitivity (limit of detection), and precision. nih.gov For instance, a competitive ELISA for 17α-19-nortestosterone was developed with a standard curve ranging from 0.98 to 4000 pg per well, demonstrating its high sensitivity for detecting metabolites of nandrolone esters. nih.gov

Table 2: Research Findings on Cross-Reactivity in a Testosterone Immunoassay Data adapted from a study on the Roche Elecsys Testosterone II immunoassay, showing the potential for structurally related compounds to interfere. nih.govspringermedizin.de

| Compound | Compound Type | Cross-Reactivity (%) | Significance |

| Testosterone | Target Analyte | 100 | Reference |

| Boldenone | Anabolic Steroid | >5% | Strong Cross-Reactivity |

| 19-Norclostebol | Anabolic Steroid | >5% | Strong Cross-Reactivity |

| Methyltestosterone | Anabolic Steroid | >5% | Strong Cross-Reactivity |

| Nandrolone | Anabolic Steroid | 0.5 - 4.9% | Weak Cross-Reactivity |

| Norethindrone | Progestogen | >5% | Strong Cross-Reactivity |

| Stanozolol | Anabolic Steroid | <0.05% | Not Cross-Reactive |

| Oxymetholone | Anabolic Steroid | <0.05% | Not Cross-Reactive |

Future Research Directions for 17beta Hydroxyestr 4 En 3 One 17 Valerate

Elucidation of Specific Esterase Substrate Selectivity for the 17-Valerate Moiety

The biotransformation of 17beta-Hydroxyestr-4-en-3-one 17-valerate into its active form, nandrolone (B1676933), is a critical step mediated by endogenous esterases. However, the specific esterase isozymes responsible for this hydrolysis and their substrate selectivity are not fully elucidated. Future research should focus on identifying the human esterases that preferentially cleave the 17-valerate ester.

Mammalian carboxylesterases (CES) are key enzymes in the metabolism of ester-containing prodrugs and are broadly classified into CES1 and CES2 families, which exhibit different substrate specificities nih.gov. Generally, CES1 isozymes favor substrates with a large acyl group and a small alcohol group, while CES2 isozymes tend to hydrolyze substrates with a small acyl group and a large alcohol moiety nih.gov. Given that nandrolone represents a large alcohol group, the valerate (B167501) (pentanoate) moiety's size will influence which CES family is more active. Studies have shown that for some substrates, the hydrolytic activity of CES2 increases with the alcohol chain length, whereas CES1 prefers shorter alcohol chains nih.gov. The active site of CES2 appears to have conformational constraints that limit its ability to hydrolyze substrates with large acyl groups nih.gov.

Future investigations should employ recombinant human carboxylesterases (hCE-1 and hCE-2) to perform in vitro hydrolysis assays with nandrolone valerate. Such studies would quantify the kinetic parameters (Km and Vmax) for each isozyme, providing definitive data on their relative contributions. Research has demonstrated that while hCE-1 is the dominant form in the human liver, hCE-2 is predominant in the small intestine nih.gov. Understanding the tissue-specific expression and activity of these esterases towards nandrolone valerate is crucial for a complete metabolic profile.

Table 1: General Substrate Specificity of Human Carboxylesterase (CES) Isozymes

| Isozyme Family | Predominant Location | General Substrate Preference (Alcohol Moiety) | General Substrate Preference (Acyl Moiety) | Reference |

|---|---|---|---|---|

| CES1 | Liver | Small | Large | nih.gov |

| CES2 | Small Intestine | Large | Small | nih.govnih.gov |

Advanced Understanding of Prodrug Mechanisms within the 19-Norsteroid Class

This compound functions as a prodrug, where the esterification at the 17β-hydroxyl group enhances its lipophilicity and allows for a sustained release of the active nandrolone molecule following intramuscular injection. The rate of hydrolysis of the ester bond is a rate-limiting step that dictates the pharmacokinetic profile of the drug nih.gov. The length and structure of the ester side-chain are critical determinants of the drug's release rate and duration of action.

A comparative study on different nandrolone esters demonstrated that the shorter phenylpropionate ester resulted in higher and earlier peak plasma concentrations of nandrolone compared to the longer decanoate (B1226879) ester, which provided a more sustained release nih.gov. This highlights a clear structure-activity relationship where longer, more lipophilic ester chains lead to slower absorption from the oily depot and a prolonged therapeutic window nih.gov.

Future research should expand on these findings by systematically evaluating a series of 19-norsteroid esters with varying chain lengths and branching, including valerate. This would allow for the development of precise pharmacokinetic models that correlate ester structure with release kinetics. Such studies would advance the rational design of 19-norsteroid prodrugs, enabling the creation of agents with tailored durations of action for specific research applications. Understanding these mechanisms is also crucial for interpreting the biological effects of different 19-norsteroid derivatives, as the rate of active hormone delivery can significantly influence cellular responses nih.govnih.gov.

Table 2: Comparative Pharmacokinetics of Nandrolone Esters (100 mg IM Injection)

| Ester Derivative | Peak Plasma Nandrolone | Time to Peak | Duration of Action | Key Finding | Reference |

|---|---|---|---|---|---|

| Phenylpropionate | Higher | Earlier | Shorter, more rapid suppression of testosterone (B1683101) | Ester chain length influences release rate. | nih.gov |

| Decanoate | Lower | Later | More sustained suppression of testosterone | Longer ester chain provides prolonged effect. | nih.gov |

Integration of Multi-Omics Data for Comprehensive Biochemical Profiling of Steroid Responses

The biological effects of 19-norsteroids like nandrolone are mediated primarily through the androgen receptor, which modulates gene transcription capes.gov.br. Traditional research has often focused on a limited number of endpoints. The advent of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to build a comprehensive, system-wide understanding of steroid action.

Future studies should apply these technologies to profile the biochemical changes induced by this compound in target tissues. Transcriptomics (RNA-Seq) can reveal the full spectrum of genes whose expression is altered, moving beyond known androgen-responsive genes capes.gov.br. Proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing a more functional view of the cellular response. Metabolomics can capture the downstream effects on metabolic pathways.

Integrating these data layers can reveal novel mechanisms of action and previously unknown biological networks affected by nandrolone nih.govnih.gov. For instance, an integrated 'omics' approach could identify unique "omic signatures" of exposure, which could be valuable in various research contexts capes.gov.br. This holistic approach will move the field beyond simplistic models of steroid action and provide a deeply nuanced understanding of the biochemical sequelae of 19-norsteroid administration.

Development of Novel 19-Norsteroid Conjugates for Targeted In Vitro and Ex Vivo Research Applications

To probe the specific molecular interactions and cellular fate of 19-norsteroids, the development of novel chemical biology tools is essential. Future research should focus on the synthesis of 19-norsteroid conjugates designed for specific experimental applications.

A promising direction is the creation of fluorescently-labeled nandrolone derivatives. A recent study successfully synthesized nandrolone-BODIPY conjugates, which allowed for the visualization of the steroid's intracellular localization within the endoplasmic reticulum via live-cell fluorescence microscopy nih.gov. This approach can be expanded using different fluorophores and linkers to study steroid trafficking, receptor binding dynamics, and distribution in co-culture models. Methodologies used to prepare fluorescent derivatives of other steroids, such as testosterone, could also be adapted for this purpose nih.gov.

Another powerful strategy involves conjugating 19-norsteroids to biotin. This would enable the use of techniques like biotinylation by antibody recognition (BAR) or proximity-dependent labeling to map the proximal proteome of steroid receptors in their native cellular environment nih.gov. Identifying the transient and stable protein interactors of the androgen receptor when bound to nandrolone could uncover novel co-regulators and signaling pathways. These advanced research tools will be instrumental in dissecting the molecular pharmacology of this compound and other 19-norsteroids.

Application of Computational Chemistry and Artificial Intelligence in 19-Norsteroid Design and Predictive Modeling

Computational chemistry and artificial intelligence (AI) are transforming drug discovery and molecular design. These technologies offer powerful tools for designing novel 19-norsteroids and predicting their biological activities, providing a rational, hypothesis-driven alternative to traditional synthesis and screening.

Future research can leverage molecular docking simulations to model the interaction of this compound and other esters with the active sites of various carboxylesterase isozymes nih.gov. This could predict substrate selectivity and help explain observed metabolic profiles, complementing the experimental work described in section 8.1. Furthermore, docking studies against the androgen receptor can be used to design novel 19-norsteroid derivatives with altered binding affinities or specific agonist/antagonist profiles nih.gov.

AI and machine learning models can be trained on existing datasets of steroid structures and their corresponding biological activities. These models can then be used to predict the properties of virtual compounds, screening vast chemical spaces to identify novel 19-norsteroid scaffolds with desired characteristics, such as enhanced tissue selectivity or reduced cross-reactivity with other steroid receptors. The integration of AI with computational chemistry will accelerate the design-build-test-learn cycle, enabling the rapid development of next-generation 19-norsteroids for research and potential therapeutic use.

Q & A

Basic Research Questions

Q. How should researchers handle and store 17β-Hydroxyestr-4-en-3-one 17-valerate to ensure stability and safety?

- Methodological Answer:

- Handling: Work under a fume hood or in a well-ventilated area to avoid dust/aerosol formation. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Store in a tightly sealed container at -20°C or lower in a dry, ventilated environment. Avoid proximity to strong oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .

- Decontamination: Clean spills with ethanol or isopropanol, avoiding water to prevent dust dispersion. Collect residues in chemically resistant containers for incineration .

Q. What are the standard protocols for confirming the identity and purity of 17β-Hydroxyestr-4-en-3-one 17-valerate?

- Methodological Answer: